molecular formula C10H10N2O3 B010744 1-Benzyl-5-hydroxyimidazolidine-2,4-dione CAS No. 110668-56-9

1-Benzyl-5-hydroxyimidazolidine-2,4-dione

Cat. No.: B010744
CAS No.: 110668-56-9
M. Wt: 206.2 g/mol
InChI Key: XERNRFRHTSHCDS-UHFFFAOYSA-N
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Description

1-Benzyl-5-hydroxyimidazolidine-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

110668-56-9

Molecular Formula

C10H10N2O3

Molecular Weight

206.2 g/mol

IUPAC Name

1-benzyl-5-hydroxyimidazolidine-2,4-dione

InChI

InChI=1S/C10H10N2O3/c13-8-9(14)12(10(15)11-8)6-7-4-2-1-3-5-7/h1-5,9,14H,6H2,(H,11,13,15)

InChI Key

XERNRFRHTSHCDS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(C(=O)NC2=O)O

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(=O)NC2=O)O

Synonyms

5-Hydroxy-1-(phenylmethyl)-2,4-imidazolindion

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a solvent mixture of 250 ml of acetic acid and 40 ml of ethyl acetate was dispersed 190 g of 1-benzylhydantoin and the mixture was refluxed under heating with stirring. To the mixture was added dropwise 164 g of bromine over a period of one hour, and the mixture was refluxed under heating for 30 minutes. The solvent was distilled off under a reduced pressure and the residue was allowed to stand for cooling. To the residue were added dropwise an aqueous sodium bicarbonate solution prepared by dissolving 53 g of sodium bicarbonate in 400 ml of water and then 200 ml of water. The reaction vessel was cooled with water and the crystals thus-deposited were collected by filtration, washed with water and dried to obtain 182 g of 5-hydroxy-1-benzylhydantoin as colorless crystals.
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250 mL
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Synthesis routes and methods II

Procedure details

75 parts by weight of a 50% strength aqueous glyoxylic acid (0.5 mol glyoxylic acid) and the catalyst are placed in a heatable, stirred apparatus. The mixture is subsequently heated to an internal temperature of 100° C. while stirring. 75 parts by weight of benzylurea (corresponds to 0.5 mol) are then added at a constant rate over a period of 30 minutes. After addition of the benzylurea is complete, the reaction mixture is stirred at 100° C. for another 30 minutes, a sample is taken and analysed by HPLC. Table 1 shows the composition of the organic components of the reaction mixtures examined. The following reaction equation shows the formulae of the compounds which can be formed.
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Synthesis routes and methods III

Procedure details

3000 parts by weight of 50% strength aqueous glyoxylic acid solution and 500 parts by weight of acetic acid (100% strength) are placed in a heatable, stirred apparatus and heated to 100° C. A mixture of 3000 parts by weight of benzylurea, 1300 parts by weight of water and 1500 parts by weight of acetic acid having a temperature of 80° C. is added to this solution over a period of one hour. The total reaction mixture is subsequently stirred at an internal temperature of 100° C. for another hour. 4500 parts by weight of an acetic acid/water mixture are then distilled off to a pressure of 200 mbar and a temperature at the bottom of 100° C. The remaining liquid residue is admixed at 90° C. with 900 parts by weight of water and 12.5 parts by weight of acetic acid, cooled to 35° C., admixed with 3000 parts by weight of methylene chloride and stirred at 25° C. for 12 hours. The temperature is then held at 3° C. for 1 hour by cooling.
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